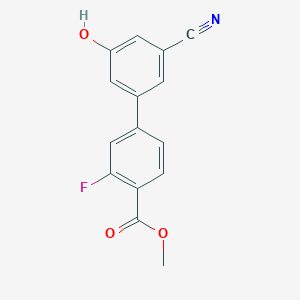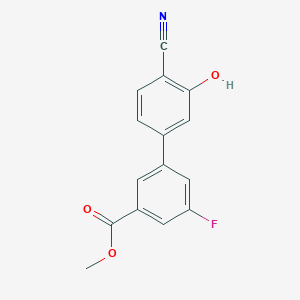
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% (5-CEPC) is a phenolic compound that has been used in various scientific research applications. It is a versatile compound that can be used in a variety of experiments.
Aplicaciones Científicas De Investigación
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 1,3-diphenyl-2-propanone. It has also been used in the synthesis of other phenolic compounds, such as 4-chloro-2-ethoxyphenol. 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has also been used as a starting material in the synthesis of other compounds, such as 2-chloro-4-ethoxybenzaldehyde. In addition, 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been used in the synthesis of pharmaceuticals, including drugs for the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% is not completely understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed that 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has antioxidant properties, which may explain its ability to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, including those derived from breast, lung, and prostate cancer. It has also been shown to inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been shown to have anti-inflammatory and anti-allergic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. In addition, it is relatively stable and does not degrade quickly. However, there are some limitations to the use of 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% in laboratory experiments. It is not soluble in water, which limits its use in aqueous solutions. In addition, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
The future directions of 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% are numerous. It has potential applications in the synthesis of pharmaceuticals and other compounds. It also has potential applications in the treatment of various diseases, including cancer and bacterial infections. In addition, it has potential applications in the development of new chemical compounds and materials. Finally, it has potential applications in the development of new analytical techniques and methods.
Métodos De Síntesis
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% can be synthesized through a variety of methods. The most common method is the reaction of 4-ethoxyphenol with chloroform in the presence of an acid catalyst. This reaction produces 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% and 2-chloro-4-ethoxyphenol. The reaction is typically conducted at room temperature and is generally complete within a few hours. Other methods of synthesis have also been reported, including the reaction of 4-ethoxyphenol with cyanogen bromide in the presence of an acid catalyst, and the reaction of 4-ethoxyphenol with sodium cyanide in the presence of an acid catalyst.
Propiedades
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-2-19-12-5-6-13(14(16)8-12)10-3-4-11(9-17)15(18)7-10/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMMGTYKNHUVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684950 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-45-9 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














